molecular formula C11H20O3 B14273484 (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one CAS No. 155324-46-2

(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one

Cat. No.: B14273484
CAS No.: 155324-46-2
M. Wt: 200.27 g/mol
InChI Key: XBVJVZMCIMWPTO-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one is an organic compound with a complex structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one can be achieved through several synthetic routes. One common method involves the enantioselective Michael addition of methyl vinyl ketone to (S)- and ®-citronellals, followed by lithium hydroxide monohydrate-catalyzed stereoselective cyclizations of intermediate ketoaldehydes . This method ensures the formation of the desired stereoisomers with high selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar enantioselective reactions. The use of rhodium-catalyzed asymmetric addition of trimethylaluminum to diastereomeric mixtures of cyclohex-2-enones has been reported, although this method can be cumbersome and expensive .

Chemical Reactions Analysis

Types of Reactions

(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxy, methoxy, and enone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a ketone.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the enone to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the enone leads to the formation of an alcohol.

Scientific Research Applications

(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.

Mechanism of Action

The mechanism by which (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its binding to target proteins and enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one apart from similar compounds is its specific stereochemistry and the presence of both hydroxy and methoxy groups

Properties

CAS No.

155324-46-2

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

(6S,7R)-7-hydroxy-6-methoxy-8-methylnon-4-en-3-one

InChI

InChI=1S/C11H20O3/c1-5-9(12)6-7-10(14-4)11(13)8(2)3/h6-8,10-11,13H,5H2,1-4H3/t10-,11+/m0/s1

InChI Key

XBVJVZMCIMWPTO-WDEREUQCSA-N

Isomeric SMILES

CCC(=O)C=C[C@@H]([C@@H](C(C)C)O)OC

Canonical SMILES

CCC(=O)C=CC(C(C(C)C)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.